N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(1,3-dioxoisoindolin-4-yl)acetamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
Green and eco-friendly synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives were developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .Molecular Structure Analysis
The molecular structure of the synthesized compounds was confirmed by their FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis are simple and yield high results .Scientific Research Applications
Anti-inflammatory Applications
This compound has been evaluated for its activity against TNF-α , a pro-inflammatory cytokine involved in systemic inflammation . TNF-α is a main regulator of the inflammatory cascade, controlling pathways that are anti-angiogenic, anti-inflammatory, and immuno-modulatory. The derivatives of this compound have shown potent activity against TNF-α, indicating its potential as an anti-inflammatory agent.
Anticancer Research
Cancer research has identified the importance of phthalimide derivatives, which include the core structure of our compound of interest. These derivatives act as immunomodulators, angiogenesis inhibitors, and have shown activity against prostate cancer and human multiple myeloma . The compound’s ability to modulate TNF-α also suggests potential applications in cancer therapy, given the role of TNF-α in tumor progression.
Synthesis of Eco-Friendly Derivatives
The compound can be synthesized under catalyst-free conditions using water as an eco-friendly solvent . This green chemistry approach is significant for the development of sustainable methods in the synthesis of biologically important molecules, reducing chemical pollution and resource depletion.
Analgesic Properties
Phthalimide derivatives, which are structurally related to our compound, have been reported to possess analgesic properties . This suggests that the compound could be explored for its potential use as a pain reliever in pharmaceutical research.
Anticonvulsant Effects
The compound’s derivatives have been associated with anticonvulsant effects . This opens up avenues for research into the development of new treatments for seizure disorders, leveraging the compound’s pharmacological profile.
Antimycobacterial Activity
Some phthalimide derivatives have demonstrated antimycobacterial activity . Given the structural similarity, the compound could be investigated for its efficacy against mycobacterial infections, such as tuberculosis.
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is the enzyme NUDT5, which plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide interacts with NUDT5 at the molecular level, blocking hormone signaling in breast cancer cells . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, showed the highest molecular binding energy of -8.3 kcal/mol, indicating a strong interaction with NUDT5 .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to the inhibition of cancer cell proliferation.
Pharmacokinetics
The compound’s cytotoxic activity against mcf7 cells suggests it has sufficient bioavailability to exert its effects .
Result of Action
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives have shown potent cytotoxic activity against MCF7 cells . For example, the compound NPD-12 demonstrated significant activity against MCF7 cells, with a CC50 value of 11.26 ± 1.158 μM .
Action Environment
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives is performed in water, an environmentally friendly solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of water and other solvents.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-6-10(17-18(7)2)13(20)15-9-5-3-4-8-11(9)14(21)16-12(8)19/h3-6H,1-2H3,(H,15,20)(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCUKCYTNFBNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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